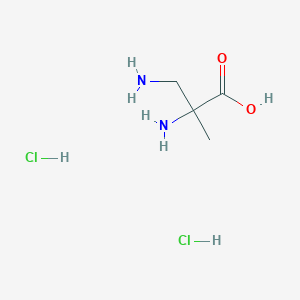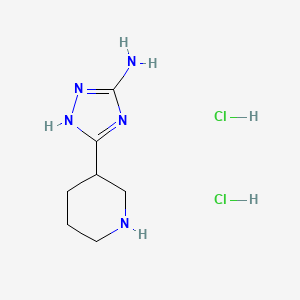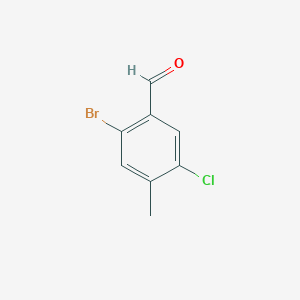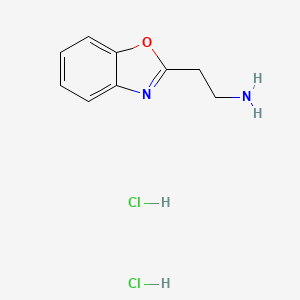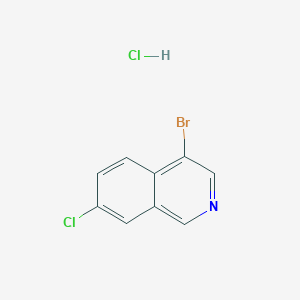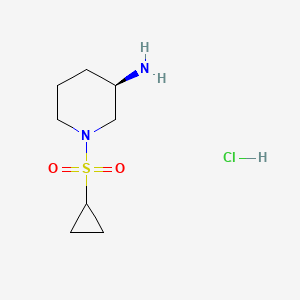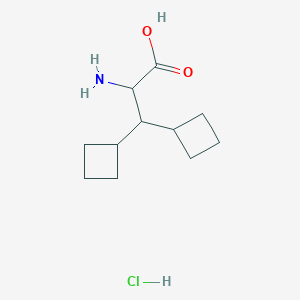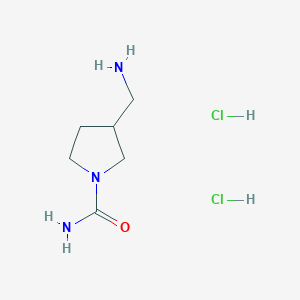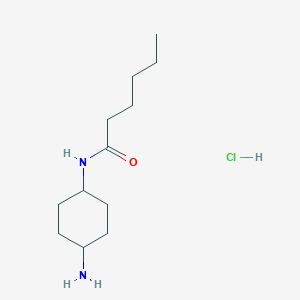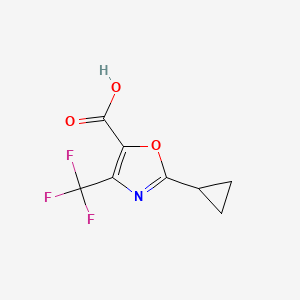
2-Cyclopropyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would include an oxazole ring, which is a five-membered ring containing two heteroatoms (one oxygen and one nitrogen), and a trifluoromethyl group attached to the 4-position of the ring. The 2-position of the ring would be substituted with a cyclopropyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the search results. Typically, these properties would include factors like molecular weight, density, melting point, boiling point, solubility, and stability .Aplicaciones Científicas De Investigación
Synthesis of Triazole-Based Scaffolds : The compound 5-amino-1,2,3-triazole-4-carboxylic acid, which can be related to 2-Cyclopropyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid, is significant for preparing collections of peptidomimetics or biologically active compounds. A study highlighted the synthesis of triazole-containing dipeptides and HSP90 inhibitors using a ruthenium-catalyzed cycloaddition method, demonstrating the compound's potential in drug discovery (Ferrini et al., 2015).
Synthesis of Novel Cyclopropane Derivatives : A study presented a synthesis method for unknown 2-sulfanyl-1-aminocyclopropanecarboxylic acid derivatives starting from 4-sulfanylmethylene-5(4H)-oxazolones, indicating the versatility of oxazole derivatives in synthesizing novel cyclopropane compounds (Clerici et al., 1999).
Antimicrobial Activity : Substituted 1,2,3-triazoles synthesized from reactions involving compounds similar to 2-Cyclopropyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid were studied for their antimicrobial activity. This highlights the potential application in developing new antimicrobial agents (Holla et al., 2005).
Synthesis of Macrolides : Oxazoles, like 2-Cyclopropyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid, can act as masked forms of activated carboxylic acids, useful in the synthesis of macrolides, a class of natural products with significant biological activity (Wasserman et al., 1981).
Preparation of Heterocyclic Compounds : The compound 5-ethoxy-4-(trifluoromethyl)-2-oxazolecarboxylic acid, closely related to the compound , was synthesized and used to prepare a number of ester and amide derivatives. These compounds have potential applications in the synthesis of various heterocyclic compounds (Shi et al., 1991).
Propiedades
IUPAC Name |
2-cyclopropyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c9-8(10,11)5-4(7(13)14)15-6(12-5)3-1-2-3/h3H,1-2H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKAMJHNQSUWOHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=C(O2)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601186867 | |
| Record name | 5-Oxazolecarboxylic acid, 2-cyclopropyl-4-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601186867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid | |
CAS RN |
1380170-68-2 | |
| Record name | 5-Oxazolecarboxylic acid, 2-cyclopropyl-4-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1380170-68-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Oxazolecarboxylic acid, 2-cyclopropyl-4-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601186867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



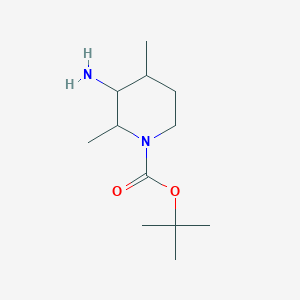
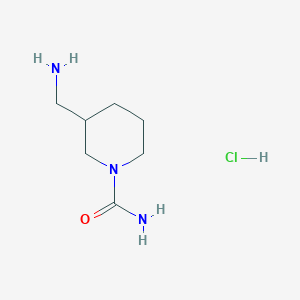
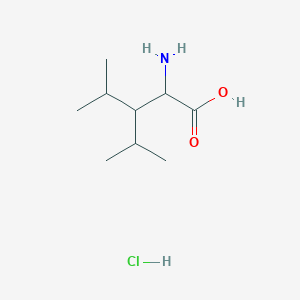
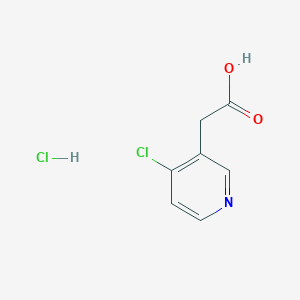
![[3-Amino-2-(4-chlorophenyl)propyl]dimethylamine dihydrochloride](/img/structure/B1382929.png)
